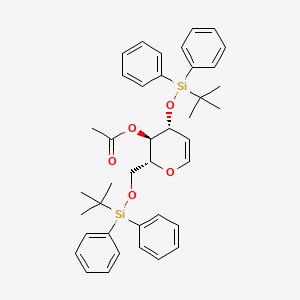

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal

説明

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal is a chemically modified derivative of D-glucal, a cyclic enol ether carbohydrate. This compound features two tert-butyldiphenylsilyl (TBDPS) groups at the 3- and 6-hydroxyl positions and an acetyl group at the 4-hydroxyl position. These protecting groups enhance stability and control reactivity during synthetic processes, making it a critical intermediate in carbohydrate chemistry and glycosylation reactions .

特性

IUPAC Name |

[(2R,3R,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H48O5Si2/c1-31(41)44-38-36(45-47(40(5,6)7,34-24-16-10-17-25-34)35-26-18-11-19-27-35)28-29-42-37(38)30-43-46(39(2,3)4,32-20-12-8-13-21-32)33-22-14-9-15-23-33/h8-29,36-38H,30H2,1-7H3/t36-,37-,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHSQCDYRJMLIO-IZNNDHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=COC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H48O5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal typically involves multiple steps. One common method includes the protection of hydroxyl groups in D-glucal using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base. This is followed by acetylation of the remaining free hydroxyl group using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents .

化学反応の分析

Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions due to its C1–C2 double bond and protective group arrangement. Key features include:

-

Activation by Lewis Acids : Reactions are typically catalyzed by TMSOTf (trimethylsilyl triflate) or BF₃·OEt₂, which promote oxocarbenium ion formation at C1, enabling nucleophilic attack by alcohols or amines .

-

Stereoselectivity : The bulky TBDPS groups at C3 and C6 positions enforce α-selectivity by hindering nucleophilic approach from the β-face. For example, reactions with primary alcohols yield α-glycosides with α:β ratios up to 30:1 .

Table 1: Glycosylation Outcomes with Selected Nucleophiles

| Nucleophile | Catalyst | Temperature (°C) | Yield (%) | α:β Ratio | Reference |

|---|---|---|---|---|---|

| Methanol | B(C₆F₅)₃ | 75 | 88 | 30:1 | |

| Phenol | B(C₆F₅)₃ | 75 | 85 | 25:1 | |

| Benzyl alcohol | TMSOTf | -20 | 92 | 28:1 |

Deprotection and Functionalization

Selective deprotection enables further derivatization:

-

Acetyl Group Removal : Treatment with NaOMe/MeOH cleaves the acetyl group at C4 without affecting TBDPS groups, yielding 3,6-di-O-TBDPS-D-glucal.

-

Silyl Ether Cleavage : HF·pyridine or TBAF (tetrabutylammonium fluoride) selectively removes TBDPS groups, enabling site-specific hydroxyl group exposure .

Oxidation and Reduction

科学的研究の応用

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal is widely used in scientific research, particularly in:

Chemistry: As a building block for synthesizing complex oligosaccharides.

Biology: In the study of carbohydrate-protein interactions.

Industry: Used in the production of specialized chemicals and materials.

作用機序

The mechanism of action of 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal involves its role as a precursor in the synthesis of oligosaccharides. The compound’s acetyl and silyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications. These protective groups can be removed under specific conditions to yield the desired oligosaccharide .

類似化合物との比較

Key Properties :

- CAS Number : 308103-44-8 (tert-butyldiphenylsilyl variant) .

- Molecular Formula : C₃₄H₄₄O₅Si₂ (inferred from structural analogs).

- Applications : Used in the synthesis of complex glycans, natural products, and pharmaceuticals due to its steric protection and selective deprotection capabilities.

Comparison with Structural Analogs

Structural Features

The compound is compared with three classes of analogs:

Varying Silyl Protections: 6-O-(tert-Butyldimethylsilyl)-D-glucal: Lacks the 3-O-silyl and 4-O-acetyl groups, simplifying its reactivity profile . 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal: Features dual acetyl groups at 3- and 4-positions, altering regioselectivity in further reactions .

Acetyl Group Positioning: 4-Methoxyphenyl 4-O-Acetyl-...-D-glucopyranoside: Shares the 4-O-acetyl group but incorporates benzyl and phthalimido protections, favoring glycosidic bond formation .

Bulkier Silyl Groups :

Physicochemical Properties

Stability and Handling

- Hydrolytic Stability : TBDPS groups exhibit greater resistance to hydrolysis compared to TBDMS, making 4-O-Acetyl-3,6-di-O-TBDPS-D-glucal preferable for long-term storage .

- Thermal Stability : The compound’s high boiling point (324°C for TBDMS analog) ensures robustness in high-temperature reactions .

Research Findings and Evolutionary Insights

- Market Availability : The tert-butyldiphenylsilyl variant is less commercially prevalent (annual sales: 11 bottles) compared to dimethylsilyl analogs (61 bottles), reflecting its niche applications .

生物活性

4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal is a synthetic derivative of D-glucal that has garnered attention in the field of glycobiology. This compound is primarily utilized as a biochemical reagent in various studies related to carbohydrate chemistry, glycan formation, and protein-glycan interactions. Its unique structural features contribute to its biological activity and potential applications in drug development and therapeutic interventions.

- Molecular Formula : C₄₀H₄₈O₅Si₂

- Molecular Weight : 664.98 g/mol

- CAS Number : 308103-44-8

- Storage Conditions : Recommended to be stored under specific conditions as outlined in the Certificate of Analysis .

Biological Activity Overview

The biological activity of this compound is linked to its role in glycobiology, where it is used to study the structure and function of carbohydrates. The compound's activity can be summarized as follows:

Research Findings

Recent research has highlighted several aspects of the biological activity of this compound:

Case Studies

- Glycobiology Applications : A study demonstrated that this compound can be used to create glycosylated derivatives that enhance the stability and efficacy of glycoprotein therapeutics .

- Anti-tumor Activity : In vitro studies indicated that certain glucal derivatives possess cytotoxic effects against cancer cell lines, suggesting a potential role in cancer therapy .

- Immune Modulation : Research indicates that glucal derivatives may modulate immune responses by influencing glycan-protein interactions on immune cells .

Table 1: Comparison of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Palladium-catalyzed cross-coupling | High | Effective for forming C-glycosidic linkages |

| Enzymatic glycosylation | Moderate | Useful for creating complex glycans |

Q & A

Q. What are the critical synthetic steps and challenges in preparing 4-O-Acetyl-3,6-di-O-tert-butyldiphenylsilyl-D-glucal?

- Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups on D-glucal. Key steps include:

- Silylation : Selective protection of the 3- and 6-hydroxyl groups using tert-butyldiphenylsilyl (TBDPS) chloride under anhydrous conditions (e.g., pyridine/DMF, 0–25°C). Excess reagent and extended reaction times (~12–24 hrs) are required for complete silylation due to steric hindrance .

- Acetylation : The 4-hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst (e.g., DMAP). Reaction monitoring via TLC is critical to avoid over-acetylation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from silylation byproducts (e.g., disilylated intermediates) .

Q. How is the structural fidelity of 4-O-Acetyl-3,6-di-O-TBDPS-D-glucal validated post-synthesis?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : H and C NMR to confirm regioselective silylation and acetylation. Key signals include downfield shifts for silyl-protected oxygens (~δ 1.0–1.2 ppm for TBDPS methyl groups) and acetyl protons (~δ 2.0–2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular ion peaks (e.g., [M+Na]) and rule out incomplete protection .

- Optical Rotation : Comparison of [α] values with literature to confirm retention of stereochemistry .

Q. What purification strategies are effective for removing silylation byproducts?

- Methodological Answer :

- Flash Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 10:1 to 5:1) to separate the target compound from disilylated or partially protected intermediates.

- Recrystallization : If applicable, use tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures to improve purity .

Advanced Research Questions

Q. How can reaction conditions for silylation be optimized to minimize steric hindrance and improve yields?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables like temperature (0°C vs. RT), solvent polarity (DMF vs. THF), and stoichiometry (1.5–3.0 equiv. TBDPS-Cl). Response surface methodology (RSM) can identify optimal conditions .

- Computational Screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify steric barriers. ICReDD’s reaction path search methods can predict favorable silylation pathways .

Q. What computational tools are suitable for predicting the reactivity of 4-O-Acetyl-3,6-di-O-TBDPS-D-glucal in glycosylation reactions?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices or electrophilicity values to predict nucleophilic sites. Software like Gaussian or ORCA can model charge distribution .

- Transition State Modeling : Use nudged elastic band (NEB) methods to simulate glycosylation pathways and identify kinetic vs. thermodynamic control .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental H/C NMR with computed spectra (e.g., ACD/Labs or ChemDraw predictions).

- Microanalysis : Perform elemental analysis (C, H, N) to confirm empirical formula and rule out impurities .

- 2D NMR : Use HSQC or NOESY to resolve overlapping signals and assign stereochemistry unambiguously .

Q. What experimental designs are recommended to study the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to controlled humidity (40–80% RH) and temperature (25–40°C) over 4–8 weeks. Monitor degradation via HPLC-MS .

- Kinetic Modeling : Fit degradation data to zero- or first-order models to predict shelf life .

Q. How can hygroscopicity challenges during handling be mitigated in synthetic workflows?

- Methodological Answer :

- Inert Atmosphere : Use gloveboxes or Schlenk lines for weighing and reactions.

- Lyophilization : Pre-dry solvents (e.g., molecular sieves for DMF) and store the compound under argon with desiccants .

Q. What role does 4-O-Acetyl-3,6-di-O-TBDPS-D-glucal play in stereoselective glycosylation, and how can its efficacy be quantified?

- Methodological Answer :

- Mechanistic Probes : Use O-labeling or kinetic isotope effects (KIEs) to study glycosidic bond formation.

- Yield vs. Stereoselectivity : Compare α/β anomer ratios (via H NMR integration) under varying conditions (e.g., Lewis acid catalysts, solvent polarity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。